Isopropylphosphonothioic dichloride

Übersicht

Beschreibung

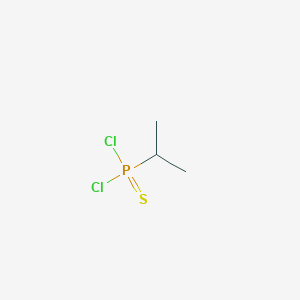

Isopropylphosphonothioic dichloride is an organophosphorus compound with the molecular formula C₃H₇Cl₂PS. It is known for its role as a chemical intermediate in various industrial and research applications. The compound is characterized by the presence of a phosphonothioic group bonded to an isopropyl group and two chlorine atoms. This structure imparts unique chemical properties that make it valuable in synthetic chemistry and other fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isopropylphosphonothioic dichloride can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with phosphorus trichloride and sulfur. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C3H7OH+PCl3+S→C3H7P(S)Cl2+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: Isopropylphosphonothioic dichloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alcohols or amines, to form corresponding phosphonothioates or phosphonothioamides.

Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Hydrolysis: In the presence of water, this compound hydrolyzes to form isopropylphosphonothioic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, and thiols are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or other peroxides are used for oxidation reactions.

Hydrolysis Conditions: Aqueous solutions or humid environments facilitate hydrolysis.

Major Products:

Phosphonothioates: Formed from substitution reactions with alcohols.

Phosphonothioamides: Formed from substitution reactions with amines.

Sulfoxides and Sulfones: Formed from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Isopropylphosphonothioic dichloride has diverse applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are valuable intermediates in organic synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential use in developing pharmaceuticals and therapeutic agents.

Industry: It serves as a precursor in the production of pesticides, flame retardants, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of isopropylphosphonothioic dichloride involves its reactivity with nucleophiles and oxidizing agents. The compound’s electrophilic phosphorus center makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The sulfur atom can undergo oxidation, altering the compound’s chemical properties and reactivity. These reactions are crucial for its applications in synthesis and industrial processes .

Vergleich Mit ähnlichen Verbindungen

Isopropylphosphonothioic dichloride can be compared with other similar compounds, such as:

Methylphosphonothioic Dichloride: Similar in structure but with a methyl group instead of an isopropyl group. It exhibits different reactivity and applications.

Ethylphosphonothioic Dichloride: Contains an ethyl group, leading to variations in chemical behavior and uses.

Propylphosphonothioic Dichloride: Similar to this compound but with a straight-chain propyl group, affecting its physical and chemical properties

This compound stands out due to its unique combination of reactivity and stability, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

Isopropylphosphonothioic dichloride, also known as a V-agent precursor, is an organophosphorus compound with significant biological activity, particularly in the context of its toxicity and potential use as a chemical warfare agent. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

This compound has the following chemical characteristics:

- Chemical Formula : C₃H₈Cl₂NO₂PS

- Molecular Weight : 201.06 g/mol

- CAS Number : 1498-60-8

This compound is classified under organophosphorus compounds, which are known for their ability to inhibit acetylcholinesterase (AChE), leading to toxic effects.

This compound acts primarily as an inhibitor of AChE. The inhibition of this enzyme leads to an accumulation of acetylcholine at synaptic clefts, resulting in overstimulation of cholinergic receptors. This can cause a range of biological effects, including:

- Neurological Symptoms : Muscle twitching, paralysis, convulsions, and respiratory failure.

- Cardiovascular Effects : Bradycardia (slow heart rate) and hypotension (low blood pressure).

- Gastrointestinal Symptoms : Salivation, lacrimation (tearing), urination, diarrhea, gastrointestinal distress.

Toxicological Profile

The toxicity of this compound can be assessed through its LD50 values in various animal models. The following table summarizes the acute toxicity data:

| Organism | Route of Administration | LD50 (µg/kg) |

|---|---|---|

| Rats | Subcutaneous | 13.1 |

| Mice | Intravenous | 190 |

| Guinea Pigs | Oral | 50 |

These values indicate that this compound is highly toxic and poses significant risks to human health upon exposure.

Case Study 1: Acute Exposure in Laboratory Settings

A study conducted on laboratory personnel exposed to this compound revealed acute symptoms consistent with AChE inhibition. Symptoms included:

- Neurological disturbances such as confusion and tremors.

- Respiratory issues necessitating immediate medical intervention.

The study emphasized the importance of personal protective equipment (PPE) and strict adherence to safety protocols when handling this compound .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of this compound indicated potential risks associated with its use in agricultural settings. The compound's persistence in soil and water systems raises concerns about bioaccumulation and long-term ecological effects. Organisms within these ecosystems may experience sub-lethal effects that could disrupt food chains and biodiversity .

Regulatory Considerations

Due to its classification as a potential chemical warfare agent under the Chemical Weapons Convention (CWC), the use, production, and distribution of this compound are heavily regulated. Its inclusion in Schedule 2 of the CWC indicates that it has limited legitimate uses but poses significant risks if misused .

Eigenschaften

IUPAC Name |

dichloro-propan-2-yl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl2PS/c1-3(2)6(4,5)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNUBZHKFWJKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2PS | |

| Record name | ISOPROPYLPHOSPHONOTHIOIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400489 | |

| Record name | Propan-2-ylphosphonothioic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This material is a chemical weapon precursor which is similar to methyl phosphonothioic dichloride. See the chemical datasheet for methyl phosphonothioic dichloride for more information. | |

| Record name | ISOPROPYLPHOSPHONOTHIOIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1498-60-8 | |

| Record name | ISOPROPYLPHOSPHONOTHIOIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propan-2-ylphosphonothioic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.